3-Chloro-3-cyclopropylprop-2-enoic acid
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Overview
Description
3-Chloro-3-cyclopropylprop-2-enoic acid is an organic compound with the molecular formula C6H7ClO2 and a molecular weight of 146.57 g/mol . It is also known by its IUPAC name, (E)-3-chloro-3-cyclopropylacrylic acid . This compound is characterized by the presence of a cyclopropyl group attached to a propenoic acid moiety, with a chlorine atom substituting one of the hydrogen atoms on the double bond.
Preparation Methods
The synthesis of 3-chloro-3-cyclopropylprop-2-enoic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with sodium hypobromite, which results in the formation of the desired acid . The reaction conditions typically include heating the mixture and subsequent acidification to isolate the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Chloro-3-cyclopropylprop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of cyclopropylpropanoic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-3-cyclopropylprop-2-enoic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-chloro-3-cyclopropylprop-2-enoic acid exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate binding. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
3-Chloro-3-cyclopropylprop-2-enoic acid can be compared with other similar compounds, such as:
3-Chloroacrylic acid: Lacks the cyclopropyl group, making it less sterically hindered.
Cyclopropylacrylic acid: Does not have the chlorine substituent, affecting its reactivity.
3-Cyclopropylpropanoic acid:
Properties
IUPAC Name |
3-chloro-3-cyclopropylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSKDSYNQGEULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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